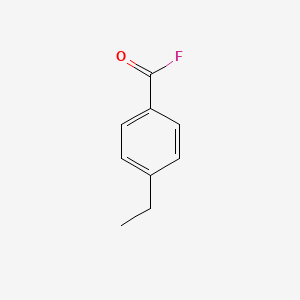
4-Ethylbenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where an ethyl group is attached to the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzoyl fluoride can be synthesized through several methods. One common method involves the fluorination of 4-ethylbenzoyl chloride using a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes may use advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with other compounds to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield 4-ethylbenzoic acid, while oxidation may produce this compound derivatives.
Scientific Research Applications
4-Ethylbenzoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-ethylbenzoyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to the formation of covalent bonds and subsequent changes in their activity. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzoyl Fluoride: The parent compound of 4-ethylbenzoyl fluoride, lacking the ethyl group.
4-Methylbenzoyl Fluoride: A similar compound with a methyl group instead of an ethyl group.
4-Chlorobenzoyl Fluoride: A compound with a chlorine atom in the para position.
Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds.
Properties
CAS No. |
87102-73-6 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.16 g/mol |
IUPAC Name |
4-ethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3 |
InChI Key |
HPPUCOIIVWVNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















